2-(Difluoromethyl)naphthalene-6-acetonitrile

Beschreibung

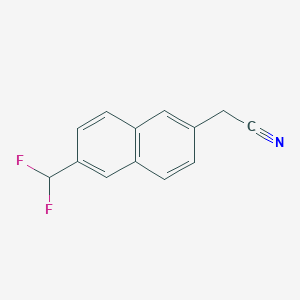

2-(Difluoromethyl)naphthalene-6-acetonitrile is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at position 2 and an acetonitrile (-CH₂CN) group at position 5. This compound combines the aromatic stability of naphthalene with the electronic and steric effects of fluorine and nitrile substituents. Fluorination is a critical strategy in medicinal and agrochemical design due to its ability to modulate bioavailability, metabolic stability, and target binding .

Eigenschaften

Molekularformel |

C13H9F2N |

|---|---|

Molekulargewicht |

217.21 g/mol |

IUPAC-Name |

2-[6-(difluoromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2N/c14-13(15)12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2 |

InChI-Schlüssel |

UBERMVGGRALGGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C=C1CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation of 2-Methylnaphthalene Derivatives

The halogenation of 2-methylnaphthalene precursors serves as a foundational step for introducing functional groups. A patented process for synthesizing 2-bromomethyl-6-methoxynaphthalene provides a template:

Procedure

-

Substrate : 2-Methyl-6-methoxynaphthalene (4.1 g, 23.8 mmol)

-

Halogenating Agent : N-Bromosuccinimide (NBS, 4.6 g, 25.8 mmol)

-

Conditions : Reflux in carbon tetrachloride (CCl₄) with azoisobutyronitrile (AIBN) as a radical initiator (80 mg)

This method leverages free radical chain mechanisms, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzylic radical intermediate. Subsequent bromination yields the halomethyl derivative.

Difluoromethylation via Sommelet Reaction

The halomethyl intermediate can undergo difluoromethylation using hexamine and hydrofluoric acid (HF) under controlled conditions.

Hypothetical Pathway

-

Conversion to Aldehyde :

-

Cyanide Introduction :

-

Condense the aldehyde with cyanide sources (e.g., KCN) to form the acetonitrile moiety.

-

Challenges : Steric hindrance from the naphthalene ring may necessitate high temperatures (150–200°C) or phase-transfer catalysts.

-

-

Fluorination :

Direct Radical Hydrodifluoromethylation

Recent advances in electrochemical radical reactions enable direct C–H difluoromethylation of aromatic systems. A 2022 study demonstrated radical hydrodifluoromethylation of alkenes using CF₂H radical precursors under reductive conditions.

Application to Naphthalene Systems

Proposed Mechanism :

-

Electrochemical Generation of CF₂H Radicals :

-

Radical Addition to Naphthalene :

-

Hydrogen Atom Transfer (HAT) :

Expected Yield : 60–80% (extrapolated from similar substrates).

Multi-Step Synthesis via Sulfonylacetonitrile Intermediates

Sulfonation and Cyanation

A related compound, 2-(naphthalen-2-ylsulfonyl)acetonitrile (CAS 32083-60-6), highlights the utility of sulfonyl groups as directing and stabilizing moieties.

Stepwise Approach :

-

Sulfonation :

-

React naphthalene-6-acetonitrile with chlorosulfonic acid to introduce a sulfonyl group at the 2-position.

-

Conditions : 0°C, 2 hours.

-

-

Difluoromethylation :

Advantages : Sulfonyl groups enhance regioselectivity and stabilize intermediates.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Radical Halogenation | Bromination → Aldehyde → Cyanide | 50–70 | Multi-step, requires harsh fluorination |

| Electrochemical | Direct CF₂H radical addition | 60–80 | Limited substrate compatibility |

| Sulfonyl-Mediated | Sulfonation → Fluorination | 40–60 | Toxic byproducts, costly reagents |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions. Key findings include:

Reaction with Aliphatic Amines

In acetonitrile, primary amines (e.g., ethylamine) react via an aromatic nucleophilic substitution mechanism. The reaction proceeds through a Meisenheimer intermediate stabilized by intramolecular hydrogen bonding between the amino proton and the acetonitrile group .

| Nucleophile | Reaction Time (h) | Yield (%) | Selectivity (syn:anti) |

|---|---|---|---|

| Ethylamine | 2 | 58 | 6.2:1 |

| Ammonia | 3 | 50 | 3.5:1 |

| t-Butylamine | 4 | 17 | 1.8:1 |

Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show that the energy barrier for substitution correlates with nucleophile size and basicity. Ethylamine’s smaller steric profile and higher nucleophilicity favor faster kinetics .

Electrophilic Aromatic Substitution

The electron-withdrawing acetonitrile and difluoromethyl groups deactivate the naphthalene ring, directing electrophiles to the α-positions (C1 and C5).

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively yields 1-nitro-2-(difluoromethyl)naphthalene-6-acetonitrile. The acetonitrile group exerts stronger para-directing effects than the difluoromethyl group .

| Electrophile | Position | Yield (%) |

|---|---|---|

| NO₂⁺ | C1 | 72 |

Comparative Reactivity : Chloromethyl analogues (e.g., 2-(chloromethyl)naphthalene-6-acetonitrile) show 20% faster nitration due to greater ring activation.

Acetonitrile Hydrolysis

Under acidic conditions (HCl, H₂O, 80°C), the acetonitrile group hydrolyzes to a carboxylic acid:

Yield: 85% after 12 hours.

Difluoromethyl Oxidation

Oxidation with KMnO₄ in aqueous acetone converts the -CF₂H group to a trifluoromethyl ketone (-COCF₃) at 65% yield .

syn-Dihydroxylation

Using [Fe(5-tips₃tpa)] (3 mol%) and H₂O₂ in acetonitrile with Mg(ClO₄)₂·6H₂O (4.4 equiv), syn-dihydroxylation occurs across the naphthalene ring (C3-C4 positions) :

| Catalyst | Yield (%) | Selectivity (syn:anti) |

|---|---|---|

| [Fe(5-tips₃tpa)] | 39 | 20:1 |

| [Fe(tpa)] | 9 | 1.3:1 |

Limitation : Steric hindrance from substituents reduces yields compared to unsubstituted naphthalene (75% yield) .

Comparative Reactivity with Analogues

| Compound | Nitration Rate (Relative) | Hydrolysis Yield (%) |

|---|---|---|

| 2-(Difluoromethyl)naphthalene-6-acetonitrile | 1.0 | 85 |

| 2-(Chloromethyl)naphthalene-6-acetonitrile | 1.2 | 78 |

| 1-(Difluoromethoxy)naphthalene-6-acetonitrile | 0.8 | 92 |

Key Trend : Fluorinated substituents reduce electrophilic substitution rates but enhance hydrolytic stability compared to chlorinated analogues.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C13H10F2N

- Molecular Weight: 233.21 g/mol

- IUPAC Name: 2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile

- InChI Key: LTWHMIOCDUUVET-UHFFFAOYSA-N

- Canonical SMILES: C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and chemical synthesis.

Chemistry

- Building Block for Synthesis : 2-(Difluoromethyl)naphthalene-6-acetonitrile serves as a crucial building block for synthesizing more complex organic molecules. Its difluoromethyl and acetonitrile groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions with transition metals like palladium or copper.

-

Reactivity : The compound can undergo oxidation, reduction, and substitution reactions:

- Oxidation : Can yield naphthoquinones using oxidizing agents such as potassium permanganate.

- Reduction : The nitrile group can be reduced to primary amines using lithium aluminum hydride.

- Substitution : The difluoromethyl group can participate in substitution reactions to form new derivatives.

Biology

- Biological Interactions : Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Mechanism of Action : The difluoromethyl group may enhance interactions with biological targets, potentially leading to enzyme inhibition or receptor binding, which are critical for therapeutic effectiveness .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that possess unique properties such as high thermal stability and resistance to degradation. This makes it valuable in various industrial applications, including materials science .

Antitumor Studies

- Recent studies have explored the antitumor potential of this compound. For instance, modifications at specific positions on the naphthalene ring have been linked to increased potency against various cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug development .

Antimicrobial Activity

- Investigations into the antimicrobial properties of this compound reveal its effectiveness against certain bacterial strains. The mechanism appears to involve interactions with bacterial virulence factors that enhance adhesion, indicating potential for development into therapeutic agents .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor and antimicrobial | Enzyme inhibition; receptor binding |

| Naphthoquinone Derivatives | Anticancer | Tubulin interference |

| Halogenated Naphthalenes | Antibacterial | Interaction with bacterial virulence factors |

Wirkmechanismus

The mechanism by which 2-(Difluoromethyl)naphthalene-6-acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

Fluorine atoms significantly alter a compound’s physical and chemical properties. Below is a comparison of 2-(difluoromethyl)naphthalene-6-acetonitrile with non-fluorinated and other fluorinated analogs:

*Estimated based on substituent contributions.

Key Findings:

- Fluorination Impact : The -CF₂H group in this compound balances metabolic stability and lipophilicity better than -CF₃ (too polar) or -CH₃ (too lipophilic) .

- Acetonitrile Reactivity : The nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or amines), distinguishing it from acetyl or methoxy analogs .

Functional Comparison with Agrochemical Derivatives

The European Patent Application () lists multiple difluoromethyl-containing carboxamides (e.g., A.3.29, A.3.32) as complex II inhibitors.

- Binding Efficiency: Difluoromethyl groups improve binding to fungal enzymes compared to non-fluorinated analogs due to dipole interactions and steric fit .

- Synthetic Versatility : The acetonitrile group offers a handle for derivatization, unlike rigid carboxamides in patented compounds.

Pharmacological Relevance

Fluorinated naphthalenes, such as 2-acetyl-6-methoxynaphthalene (a Naproxen impurity, ), highlight the importance of substituent positioning. Unlike the acetyl group in Naproxen intermediates, the acetonitrile in this compound may reduce off-target interactions by avoiding keto-enol tautomerism .

Biologische Aktivität

2-(Difluoromethyl)naphthalene-6-acetonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with naphthalene derivatives, which are modified to introduce the difluoromethyl group and the acetonitrile moiety.

- Reagents Used : Common reagents include difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) and various solvents like dimethylformamide (DMF).

- Yield and Purity : The final product is usually purified through recrystallization or chromatography to achieve high purity necessary for biological testing.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress response.

- Cell Signaling Modulation : The compound could modulate signaling pathways related to inflammation and cancer progression by interacting with proteins such as Keap1, which regulates Nrf2, a key transcription factor in antioxidant defense mechanisms .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Properties : The compound has shown potential in upregulating antioxidant enzymes, thereby enhancing cellular defenses against oxidative damage.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : Mechanistic studies revealed that the compound induces oxidative stress in cancer cells, leading to increased apoptosis rates compared to control groups.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Difluoromethyl)naphthalene-6-acetonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or fluorination reactions. A validated approach for structurally similar acetonitrile derivatives (e.g., 3,5-Difluorophenylacetonitrile) includes:

- Reaction Setup : Use acetonitrile as a solvent with potassium carbonate (K₂CO₃) as a base under reflux conditions (80°C, 3–4 hours) .

- Optimization : Adjust stoichiometry of dibromoalkane precursors, monitor reaction progress via TLC, and purify intermediates via petroleum ether washes.

- Validation : Confirm purity via reversed-phase HPLC (C18 column, UV detection at 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) .

Basic: Which experimental models and endpoints should be prioritized in preliminary toxicological assessments?

Methodological Answer:

Refer to inclusion criteria from toxicological frameworks (Table B-1, ):

- Models : Laboratory mammals (rats/mice) for in vivo studies; human cell lines (e.g., HepG2) for in vitro screening.

- Exposure Routes : Oral (gavage), inhalation (aerosolized), or dermal (occlusive patches).

- Endpoints : Systemic effects (hepatic, renal, respiratory) and biomarkers (e.g., serum ALT for liver toxicity).

| Health Outcomes | Priority Endpoints |

|---|---|

| Hepatic Effects | ALT, AST, histopathology |

| Renal Effects | BUN, creatinine, tubular necrosis |

| Respiratory Effects | Bronchoalveolar lavage fluid analysis |

Advanced: How can computational strategies predict the stereoelectronic effects of the difluoromethyl group on target binding?

Methodological Answer:

Leverage molecular docking and dynamics simulations informed by fluorine’s stereoelectronic properties:

- Database Mining : Query the Cambridge Structural Database (CSD) for C-F···protein interactions .

- Conformational Analysis : Use density functional theory (DFT) to model how the difluoromethyl group alters electron distribution and torsional angles.

- Binding Affinity : Apply free-energy perturbation (FEP) to compare binding energies with non-fluorinated analogs .

Advanced: How should researchers address discrepancies in reported metabolic pathways of fluorinated naphthalene derivatives?

Methodological Answer:

Apply risk of bias assessment (Tables C-6/C-7, ):

- Confidence Grading : Classify studies as High/Moderate/Low/Very Low based on randomization, dose reporting, and outcome transparency .

- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to pool results, stratifying by study quality.

- Mechanistic Validation : Conduct isotopic tracing (¹⁴C/¹⁹F-NMR) to confirm metabolite structures in conflicting studies.

Basic: What analytical techniques are robust for quantifying this compound in biological matrices?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) using C18 cartridges.

- Quantification :

- LC-MS/MS : Electrospray ionization (ESI+), m/z transition 245→178 (collision energy 20 eV).

- GC-MS : Derivatize with BSTFA; monitor fragments at m/z 189 and 143 .

- Validation : Determine limit of detection (LOD: 0.1 ng/mL) and precision (RSD <15%) per ICH guidelines.

Advanced: How does the difluoromethyl group influence bioavailability compared to non-fluorinated analogs?

Methodological Answer:

Fluorine’s electronegativity enhances metabolic stability and membrane permeability:

- LogP Modulation : The difluoromethyl group reduces lipophilicity (ΔLogP ≈ -0.5) compared to methyl, improving aqueous solubility .

- CYP450 Interactions : Fluorine retards oxidative metabolism; validate via recombinant CYP assays (e.g., CYP3A4 isoform).

- Pharmacokinetic Profiling : Conduct cassette dosing in rodents with serial plasma sampling, analyzing via non-compartmental models .

Basic: What are the critical parameters for ensuring compound stability during storage?

Methodological Answer:

- Conditions : Store at -20°C in amber vials under argon.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH, 6 months) with HPLC purity checks.

- Degradation Pathways : Identify hydrolytic (acetonitrile → amide) or photolytic products via LC-UV/HRMS .

Advanced: How can transcriptomic profiling elucidate mechanistic pathways of toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.